

(Chloromethyl)(triphenyl)silane CAS Number 17067-65-1

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Compound of Interest

Compound Name: (Chloromethyl)(triphenyl)silane

Cat. No.: B1606326

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An In-depth Technical Guide to **(Chloromethyl)(triphenyl)silane** (CAS No. 17067-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds have become essential tools in modern chemistry, offering unique reactivity and stability profiles that are distinct from their carbon-based counterparts.^[1] Among these, **(Chloromethyl)(triphenyl)silane** (CAS No. 17067-65-1) emerges as a highly versatile synthetic intermediate. Its unique molecular architecture combines the significant steric bulk of three phenyl groups with a reactive chloromethyl functional group attached to a central silicon atom.^{[1][2]}

This structure makes it a valuable reagent for a variety of chemical transformations. The chloromethyl group acts as a reactive handle for nucleophilic substitution, enabling the covalent attachment of the triphenylsilylmethyl moiety to a wide range of organic and polymeric structures.^[1] Simultaneously, the triphenylsilyl group can be used to direct the stereochemical outcomes of reactions or to provide steric protection.^[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical and Spectral Data

Quantitative data for **(Chloromethyl)(triphenyl)silane** is summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	17067-65-1	[1][2][3][4]
Molecular Formula	C ₁₉ H ₁₇ ClSi	[1][2][3][5]
Molecular Weight	308.9 g/mol	[1][2]
Melting Point	112-115 °C	[5]
Boiling Point	380 °C @ 760 mmHg	[5]
Flash Point	204.7 °C	[5]
Density	1.12 g/cm ³	[5]

| InChI Key | TWLQFXVRXFUAMZ-UHFFFAOYSA-N |[1] |

Table 2: Expected Analytical Data

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons of the phenyl groups and a singlet for the chloromethyl (-CH ₂ Cl) protons.
¹³ C NMR	Signals for the aromatic carbons, and a distinct signal for the chloromethyl carbon.
IR Spectroscopy	Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and Si-C bonds.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of the triphenylsilyl and chloromethyl groups. |

Synthesis and Experimental Protocols

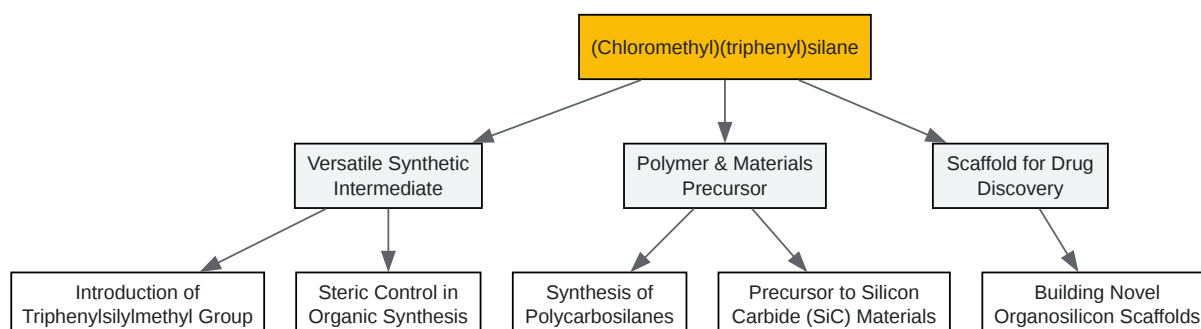
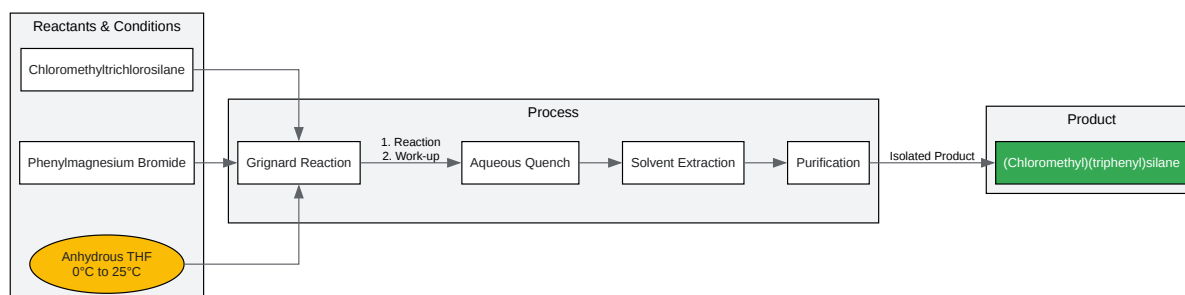
The primary route for synthesizing **(Chloromethyl)(triphenyl)silane** involves a Grignard reaction. An alternative method has also been reported.

Protocol 1: Grignard Reaction Synthesis

This is the most established method, involving the reaction of a chlorosilane with a phenyl Grignard reagent.^[1]

Reaction: Chloromethyltrichlorosilane + 3 Phenylmagnesium Bromide → **(Chloromethyl)(triphenyl)silane** + 3 MgBrCl

Experimental Workflow:



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References

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